

Technical Guide: Spectral Characterization of 5-Nitroisatoic Anhydride

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Compound of Interest

Compound Name:	5-Nitroisatoic anhydride
CAS No.:	4693-02-1
Cat. No.:	B1584595

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CAS: 4693-02-1 | Formula: $C_8H_4N_2O_5$ | MW: 208.13 g/mol [1]

Executive Summary

5-Nitroisatoic anhydride (6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) is a critical electrophilic intermediate used in the synthesis of bioactive quinazolinones, benzodiazepines, and as a probing reagent for RNA structure (SHAPE chemistry). Its reactivity is defined by the cyclic anhydride moiety, which is susceptible to nucleophilic attack, and the nitro group, which influences the electronic environment of the aromatic ring.

This guide provides a definitive reference for the identification and quality control of **5-Nitroisatoic anhydride**, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Nomenclature Clarification

- Common Name: **5-Nitroisatoic anhydride** (derived from the precursor 5-nitroanthranilic acid).

- IUPAC Name: 6-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione.[2][3]
- Note: The nitro group is located at position 6 of the benzoxazine ring system, which corresponds to position 5 of the original anthranilic acid phenyl ring.

Molecular Characterization Strategy

To ensure the identity and purity of **5-Nitroisatoic anhydride**, a multi-modal spectral analysis is required. The strategy relies on validating the integrity of the anhydride ring (IR, 13C NMR) and confirming the substitution pattern of the aromatic ring (1H NMR).

Physical Properties Table

Property	Value	Notes
Appearance	Yellow to brownish powder	Color intensity varies with purity/particle size.
Melting Point	259–262 °C (dec.)[4]	Decomposes upon melting.
Solubility	DMSO, DMF, CH ₃ CN	Poor solubility in water/alcohols; reacts with nucleophiles.
pKa	~6.7 (Predicted)	Acidic NH proton.

Experimental Protocols

Synthesis from 5-Nitroanthranilic Acid

The most robust synthesis involves the cyclization of 2-amino-5-nitrobenzoic acid using triphosgene. This method avoids the handling of gaseous phosgene.

Reagents:

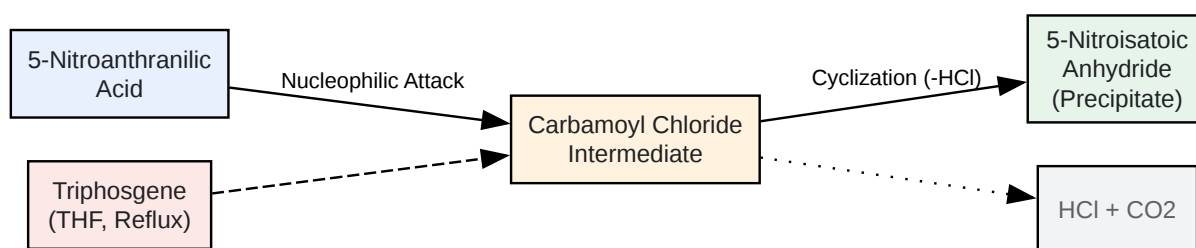
- 2-Amino-5-nitrobenzoic acid (5-Nitroanthranilic acid)
- Triphosgene (Bis(trichloromethyl) carbonate)
- Tetrahydrofuran (THF) or 1,4-Dioxane (Anhydrous)

- Activated Carbon (optional for purification)

Protocol:

- Preparation: Charge a dry 250 mL round-bottom flask with 2-amino-5-nitrobenzoic acid (10.0 mmol) and anhydrous THF (50 mL).
- Addition: Add triphosgene (3.5 mmol, 0.35 eq) in one portion. Caution: Triphosgene generates phosgene in situ; work in a well-ventilated fume hood.
- Reaction: Heat the mixture to reflux (approx. 66 °C) under an inert atmosphere (N₂) for 3–4 hours. The suspension will clear as the anhydride forms, followed by precipitation of the product.
- Isolation: Cool the reaction mixture to room temperature. Pour the mixture into cold hexane (100 mL) to maximize precipitation.
- Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted phosgene derivatives.
- Drying: Dry the product in a vacuum oven at 40 °C for 6 hours.

Visualization of Synthesis Workflow



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Caption: Cyclization pathway of 5-nitroanthranilic acid to **5-nitroisatoic anhydride** using triphosgene.

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR)

Due to poor solubility in non-polar solvents, DMSO-d₆ is the standard solvent. The spectrum is characterized by a downfield NH signal and a specific 3-proton aromatic pattern.

¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment	Structural Interpretation
12.34	Singlet (br)	1H	-	NH (H-1)	Acidic amide proton, typically broad.
8.59	Doublet	1H	J = 2.5	H-5	Ortho to C=O(4), meta to NO ₂ . Highly deshielded.
8.51	Doublet of Doublets	1H	J = 9.0, 2.5	H-7	Ortho to NO ₂ , meta to NH.
7.31	Doublet	1H	J = 9.0	H-8	Ortho to NH. Shielded relative to H-5/H-7.

Note: Numbering corresponds to the benzoxazine ring system where N=1, C=O=2, O=3, C=O=4. H-5 is adjacent to the ester carbonyl.

¹³C NMR Data (100 MHz, DMSO-d₆)

- Carbonyls: ~158.0 ppm (C-2, Urea), ~147.0 ppm (C-4, Ester).
- Aromatic C-NO₂: ~143.0 ppm.
- Aromatic CH: ~130.0 (C-7), ~128.0 (C-5), ~117.0 (C-8).

- Quaternary: ~149.0 (C-8a), ~112.0 (C-4a).

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the anhydride functionality.[5] The "doublet" carbonyl stretch is the primary indicator of ring integrity.

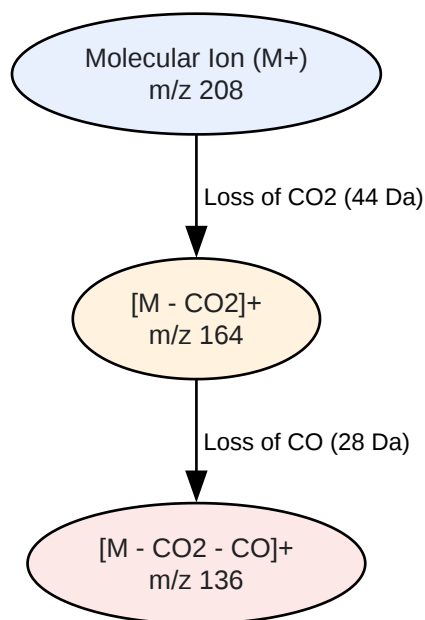
Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3200–3300	Stretching	N-H (Secondary Amine)
1780–1790	Stretching (Sym)	C=O (Anhydride doublet, high freq)
1730–1750	Stretching (Asym)	C=O (Anhydride doublet, low freq)
1530–1540	Stretching (Asym)	NO ₂ (Nitro group)
1340–1350	Stretching (Sym)	NO ₂ (Nitro group)

Mass Spectrometry (MS)

Analysis is typically performed using EI (Electron Impact) or ESI (Electrospray Ionization). The molecule is fragile and fragments characteristically by losing carbon dioxide.

- Molecular Ion (M⁺): m/z 208
- Base Peak: Often m/z 164 ([M - CO₂]⁺)

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathway of **5-nitroisatoic anhydride** in EI-MS.

Quality Control & Impurities

When analyzing commercial or synthesized samples, watch for these common impurities:

- 5-Nitroanthranilic Acid (Precursor):
 - NMR: Check for broad OH/NH₂ peaks and shifted aromatic signals (H-3 of acid is ~6.8 ppm).
 - IR: Appearance of broad OH stretch (2500–3000 cm⁻¹) and loss of the anhydride doublet.
- Hydrolysis Products:
 - Exposure to moisture opens the anhydride ring, reverting it to the acid.
 - Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator.

References

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- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 5-Nitroisatoic Anhydride]. BenchChem, [2026]. [Online PDF]. Available at:

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